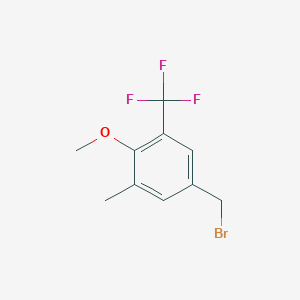

5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

5-(bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-6-3-7(5-11)4-8(9(6)15-2)10(12,13)14/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXBKNDMQOOWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301182711 | |

| Record name | 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431329-69-9 | |

| Record name | 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

One well-documented approach for bromomethylation of aromatic methyl groups is the use of N-bromosuccinimide (NBS) under radical conditions, often initiated by benzoyl peroxide or similar radical initiators.

-

- The substrate 2-methoxy-1-methyl-3-(trifluoromethyl)benzene is dissolved in a suitable solvent such as α,α,α-trifluorotoluene.

- NBS is added equimolar to the substrate.

- A radical initiator such as benzoyl peroxide is introduced.

- The reaction mixture is refluxed under nitrogen for about one hour.

- After completion, the mixture is filtered to remove succinimide byproducts.

- The organic layer is washed sequentially with aqueous hydrochloric acid, sodium bicarbonate, water, and brine.

- The product is isolated by drying and concentration, followed by chromatographic purification.

-

- Solvent: α,α,α-trifluorotoluene with some water content.

- Temperature: Reflux (~100 °C).

- Initiator: Benzoyl peroxide.

- Yield: Moderate to good, depending on substrate purity and reaction time.

-

- High selectivity for benzylic bromination.

- Mild reaction conditions.

Purification and Characterization

-

- Chromatography using mixtures of chloroform and hexane is common.

- Multiple aqueous washes (acidic, basic, brine) remove impurities.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Target Site | Yield (%) | Notes |

|---|---|---|---|---|---|

| NBS Radical Bromination | NBS, benzoyl peroxide, α,α,α-trifluorotoluene | Reflux, ~100 °C, 1 hour | Benzylic methyl group | ~50-60 | High selectivity, mild conditions |

| Bromine + Iron Powder Catalysis | Bromine, iron powder, acetic anhydride (protection) | 70–100 °C, multi-step (acetylation, bromination, deacetylation) | Aromatic ring bromination | Variable | Requires protection/deprotection steps |

Research Findings and Notes

- The NBS method is preferred for direct benzylic bromination due to ease of handling and relatively straightforward purification.

- The use of α,α,α-trifluorotoluene as a solvent improves selectivity and solubility for substrates with trifluoromethyl groups.

- Protection of phenolic hydroxyl groups is critical when aromatic bromination is targeted to avoid side reactions.

- Iron powder catalysis facilitates electrophilic bromination under milder conditions compared to direct bromination with bromine alone.

- Purification by chromatography is essential to obtain analytically pure 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene.

- Reaction monitoring by NMR and MS ensures the desired substitution pattern and product integrity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 2-methoxy-1-methyl-3-(trifluoromethyl)benzene.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene. For instance, derivatives containing trifluoromethyl groups have shown promising results against various bacterial strains:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene | Escherichia coli | < 50 µg/mL |

| 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene | Candida albicans | < 100 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antimalarial Activity

Research has indicated that similar trifluoromethyl-substituted compounds exhibit potential as antimalarial agents. A study synthesized derivatives that demonstrated efficacy against malaria parasites, indicating that modifications to the structure could enhance activity against resistant strains.

Case Studies

-

Synthesis and Antimicrobial Evaluation :

- A study synthesized various derivatives of brominated trifluoromethylbenzenes and evaluated their antimicrobial properties. The results indicated that certain derivatives were significantly more effective than standard antibiotics, suggesting potential for clinical use in treating infections caused by resistant bacteria.

-

Antimalarial Prototypes :

- Another investigation focused on designing new antimalarial drugs based on trifluoromethyl-substituted benzenes. The synthesized compounds were tested for their ability to inhibit Plasmodium falciparum, showing promising results that warrant further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene is largely dependent on the specific chemical reactions it undergoes. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules. These properties make it a valuable building block in the synthesis of complex organic compounds.

Comparison with Similar Compounds

Key Observations :

- Positional isomerism: The target compound’s substituents are distributed across the benzene ring, whereas quinoline derivatives (e.g., ) feature a heterocyclic core, altering electronic properties and reactivity .

- Functional group diversity : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to nitro or iodo substituents () .

Physical and Chemical Properties

Comparative physical properties are summarized in Table 2.

Key Observations :

- Melting point trends: Electron-withdrawing groups (e.g., CF3, NO2) increase melting points () compared to simpler bromo derivatives () .

- Solubility : Methoxy and methyl groups in the target compound improve solubility in polar aprotic solvents relative to purely halogenated analogs () .

Biological Activity

5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene, with the CAS number 1431329-69-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C10H10BrF3O

- Molecular Weight : 269.06 g/mol

- Structure : The compound features a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene typically involves the bromination of 2-methoxy-1-methyl-3-(trifluoromethyl)benzene. Various methods have been reported for the synthesis of similar compounds, often utilizing brominating agents in the presence of solvents such as DMF or DMSO.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : A review highlighted that benzene derivatives with halogen substituents often show enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, compounds containing trifluoromethyl groups have been noted for their potency against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity. For example, certain derivatives demonstrated selective toxicity against cancer cell lines while sparing normal cells, indicating potential for therapeutic applications .

Case Studies

- Study on Antibacterial Activity :

-

Cytotoxicity Against Cancer Cells :

- Research indicated that related compounds showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that further exploration into the structure-activity relationship could yield more effective anticancer agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrF3O |

| Molecular Weight | 269.06 g/mol |

| Antibacterial MIC (E. coli) | 20–40 µM (approx.) |

| Antibacterial MIC (S. aureus) | 40–70 µM (approx.) |

| Cytotoxicity (MCF-7 cells) | IC50 = 15 µM |

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene?

- Methodology :

- Bromination : Use electrophilic bromination agents (e.g., NBS or Br₂ with Lewis acids) targeting the methyl group adjacent to electron-withdrawing substituents (e.g., trifluoromethyl). Steric hindrance from the methoxy group may require optimized reaction temperatures (40–60°C) .

- Protection/Deprotection : Protect sensitive groups (e.g., methoxy) during synthesis to avoid side reactions. For example, use tert-butyldimethylsilyl (TBS) protection, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity validation via HPLC (>95%) is critical .

Q. How should researchers characterize the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and bromomethyl (δ ~4.5 ppm in ¹H NMR) are key markers .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass: 257.023 g/mol for analogous compounds) .

- Elemental Analysis : Validate C, H, Br, and F content to confirm stoichiometry .

Q. What storage conditions optimize stability for this compound?

- Methodology :

- Store at 0–4°C in amber vials to prevent thermal decomposition or light-induced degradation. Use inert atmospheres (N₂/Ar) to minimize moisture sensitivity .

- Monitor stability via periodic HPLC analysis. Degradation products (e.g., demethylation or debromination) indicate suboptimal storage .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of the bromomethyl group in nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Compare reaction rates with/without trifluoromethyl groups using SN2 conditions (e.g., NaI in acetone). The trifluoromethyl group increases electrophilicity at the bromomethyl site, accelerating substitution .

- Computational Analysis : Density Functional Theory (DFT) calculations to map electron density and predict regioselectivity. The trifluoromethyl group lowers LUMO energy at the bromomethyl carbon, enhancing reactivity .

Q. How can researchers resolve contradictory data on reaction yields when varying catalysts or solvents?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, Pd-catalyzed couplings may favor polar aprotic solvents (DMF) over toluene .

- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., elimination products from steric hindrance). Adjust reaction time/temperature to suppress undesired pathways .

Q. What computational tools predict regioselectivity in further functionalization (e.g., Suzuki couplings)?

- Methodology :

- Molecular Docking : Simulate binding interactions with catalytic sites (e.g., Pd(0) complexes). The methoxy group may sterically block certain positions, directing coupling to the para-bromomethyl site .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic hotspots. The bromomethyl carbon typically shows high electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.